molecular formula C10H21NO B12097489 1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol

Cat. No.: B12097489
M. Wt: 171.28 g/mol
InChI Key: NAEIUBAEPBVFTJ-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol, also known by its chemical formula C10H21NO, is a compound with intriguing properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve the following steps:

    Amination of Ethylcyclopentyl Ketone: Ethylcyclopentyl ketone undergoes amination using an appropriate amine source (e.g., methylamine or ethylamine) to introduce the amino group.

    Reduction: The resulting imine intermediate is reduced to the desired amine using reducing agents like sodium borohydride (NaBH).

Industrial Production:: Industrial production methods typically involve large-scale processes, optimized for efficiency and yield. These methods may vary based on the manufacturer and proprietary details.

Chemical Reactions Analysis

1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol participates in various chemical reactions:

    Oxidation: It can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The amino group can undergo nucleophilic substitution reactions. Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like NaBH), and nucleophiles (e.g., ammonia).

Scientific Research Applications

This compound finds applications in:

    Medicine: It may serve as a building block for drug development due to its unique structure.

    Chemical Synthesis: Researchers use it as a precursor in organic synthesis.

    Biological Studies: Its effects on biological systems are of interest.

Mechanism of Action

The exact mechanism by which 1-[1-(Aminomethyl)-3-ethylcyclopentyl]ethan-1-ol exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While this compound is distinct, it shares similarities with other amines and cyclopentyl derivatives. Notable similar compounds include:

    2-[2-(Ethylamino)ethoxy]ethan-1-ol: (CAS: 106007-99-2)

  • Other cyclopentyl-based amines

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-[1-(aminomethyl)-3-ethylcyclopentyl]ethanol

InChI

InChI=1S/C10H21NO/c1-3-9-4-5-10(6-9,7-11)8(2)12/h8-9,12H,3-7,11H2,1-2H3

InChI Key

NAEIUBAEPBVFTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)(CN)C(C)O

Origin of Product

United States

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